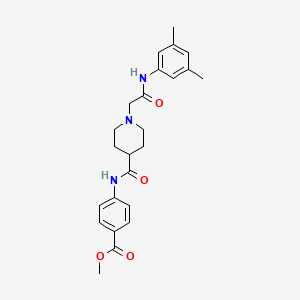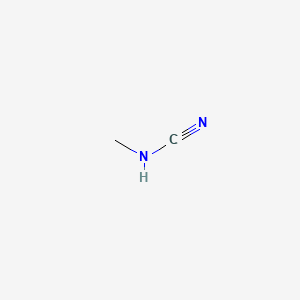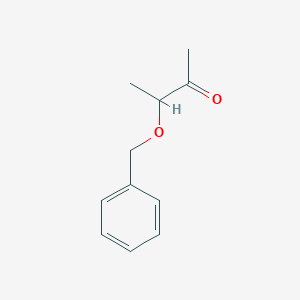![molecular formula C16H11FN2O B2951104 4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzenol CAS No. 477846-73-4](/img/structure/B2951104.png)
4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzenol
Übersicht
Beschreibung
Wirkmechanismus
4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzenol selectively inhibits the activity of the BET family of proteins by binding to a specific pocket on the protein surface. This binding prevents the protein from interacting with its target genes, thereby blocking the expression of genes that are involved in disease processes. The selectivity of this compound for the BET proteins is due to its unique chemical structure, which allows it to fit specifically into the BET protein pocket.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are currently being studied in depth. In cancer, the inhibition of the BET proteins has been shown to have anti-tumor effects by blocking the expression of genes that are involved in cell growth and survival. In inflammation, the inhibition of the BET proteins has been shown to have anti-inflammatory effects by blocking the expression of genes that are involved in the immune response. In cardiovascular disease, the inhibition of the BET proteins has been shown to have beneficial effects on vascular health by blocking the expression of genes that are involved in vascular function.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzenol has a number of advantages and limitations for use in lab experiments. One advantage is its selectivity for the BET family of proteins, which allows for the specific inhibition of these proteins without affecting other proteins. Another advantage is its ability to penetrate cells and tissues, which allows for its use in in vivo experiments. One limitation is its relatively short half-life, which requires frequent dosing in animal studies. Another limitation is its potential toxicity, which requires careful monitoring in animal studies.
Zukünftige Richtungen
There are a number of future directions for the study of 4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzenol. One direction is the further characterization of its mechanism of action and biochemical and physiological effects. Another direction is the development of more potent and selective inhibitors of the BET family of proteins. Another direction is the evaluation of this compound in clinical trials for the treatment of cancer, inflammation, and cardiovascular disease. Overall, this compound has shown promise as a potential therapeutic agent for these diseases, and its continued study is critical for the development of new treatments.
Synthesemethoden
The synthesis of 4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzenol is a complex process that involves multiple steps and requires a high level of expertise in organic chemistry. The starting materials for the synthesis are commercially available and include 4-fluoroaniline, 2-chloro-4,6-dimethylpyrimidine, and 4-hydroxybenzaldehyde. The synthesis involves a series of reactions, including condensation, cyclization, and reduction, to produce the final product. The purity and quality of the synthesized compound are critical for its use in scientific research, and rigorous analytical methods are used to ensure that the compound meets the required specifications.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzenol has been extensively studied in scientific research for its ability to selectively inhibit the activity of the BET family of proteins. This inhibition has been shown to have a number of potential therapeutic applications, including the treatment of cancer, inflammation, and cardiovascular disease. In cancer, the BET proteins play a critical role in the regulation of genes that are involved in cell growth and survival, and their inhibition has been shown to have anti-tumor effects. In inflammation, the BET proteins are involved in the regulation of genes that are involved in the immune response, and their inhibition has been shown to have anti-inflammatory effects. In cardiovascular disease, the BET proteins are involved in the regulation of genes that are involved in vascular function, and their inhibition has been shown to have beneficial effects on vascular health.
Eigenschaften
IUPAC Name |
4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-13-5-1-11(2-6-13)15-9-10-18-16(19-15)12-3-7-14(20)8-4-12/h1-10,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGITVHMCPFGLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326921 | |
| Record name | 4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477846-73-4 | |
| Record name | 4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-ethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2951021.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2951024.png)

![8-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2951027.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2951031.png)
![N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2951033.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2951034.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2951035.png)
![4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2951036.png)


![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2951040.png)

